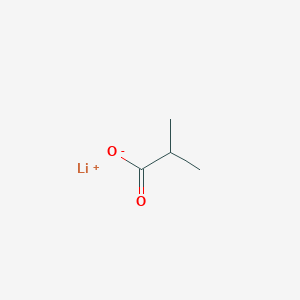
CID 28125
Vue d'ensemble
Description
CID 28125 is a useful research compound. Its molecular formula is C6H4NNaO2 and its molecular weight is 145.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 28125 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 28125 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
CID is crucial for reversible and spatiotemporal control of protein function in cells. It allows researchers to study biological processes with high precision and resolution, particularly in signal transduction and protein trafficking (Voss, Klewer, & Wu, 2015).
Development of PROTAC-CID systems enables mammalian inducible gene regulation and editing, offering a versatile toolbox for biomedical research. These systems allow for the fine-tuning of gene expression and multiplexing biological signals (Ma et al., 2023).
CID has been applied to solve problems in cell biology, especially in understanding the signaling paradox in lipid second messengers and small GTPases. Advances in CID technology have enhanced specificity and introduced new substrates for orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
The development of chemical inducers of dimerization (CIDs) has shown broad utility in biological research and potential medical applications, particularly in controlling protein-protein interactions or protein localization (Keenan et al., 1998).
Label-free single-molecule quantification techniques have been employed to study the CID process, providing insights into the mechanical stability of ternary complexes. This is important for applications in cellular mechanotransduction studies (Wang et al., 2019).
Propriétés
IUPAC Name |
sodium;pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXCGWNPDFFPOV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 28125 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,3-Dimethoxyphenyl)methyl]butanoic acid](/img/structure/B7882328.png)




![Butyl 3-[(2-chloroacetyl)amino]benzoate](/img/structure/B7882356.png)






methyl]-8-quinolinol](/img/structure/B7882423.png)
![3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7882428.png)